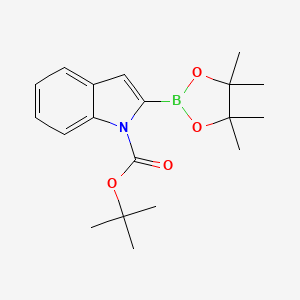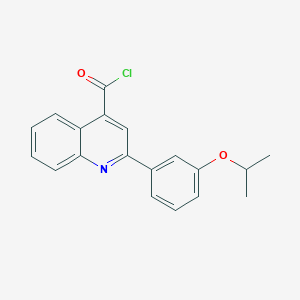![molecular formula C11H13ClOS B1532163 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride CAS No. 1160249-25-1](/img/structure/B1532163.png)
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” are not explicitly mentioned in the sources I found .Scientific Research Applications
CO2 Capture and Selectivity Enhancement
Thiophene functionalities have been shown to significantly enhance CO2 uptake and selectivity in metal–organic frameworks (MOFs). For example, a complex incorporating thiophene-2,5-dicarboxylic acid showed a remarkable increase in CO2 uptake and selectivity compared to its nonthiophene analogue. This enhancement is attributed to the thiophene moieties facilitating specific CO2 binding via induced dipole interactions, suggesting the potential for thiophene derivatives in improving adsorption materials for gas separation and environmental cleanup processes (Bolotov et al., 2018).
Electrocatalysis for H2 Production
Thiophene-based ligands have been utilized in the development of electrocatalysts for H2 production, demonstrating that the introduction of thiophene units can result in catalysts with modest overpotentials and relatively high turnover frequencies. This indicates the role of thiophene derivatives in advancing catalytic materials for sustainable energy production (Pool & Dubois, 2009).
Polymer Synthesis and Luminescence
Thiophene-containing polymers have been synthesized for various applications, including luminescent materials and conducting polymers. The incorporation of thiophene units into polymeric structures can impart desirable electronic properties, such as enhanced photoluminescence and electrical conductivity, suggesting potential applications in electronics, photonics, and materials science (Wagaman & Grubbs, 1997).
Organic Synthesis and Functional Materials
Reactions involving thiophene derivatives have led to the synthesis of complex organic molecules and materials with specific functions, such as electrochromic devices, liquid crystals, and nonlinear optical materials. These studies demonstrate the versatility of thiophene-based compounds in organic synthesis and materials science, offering insights into their potential utility in creating functional materials for technological applications (Sankaran & Reynolds, 1997).
properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVXDURUHBXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
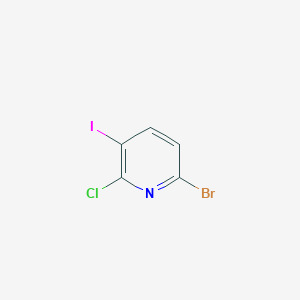
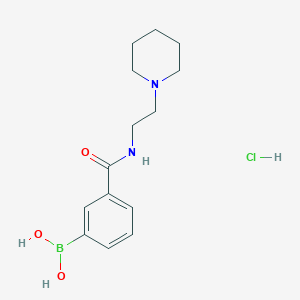
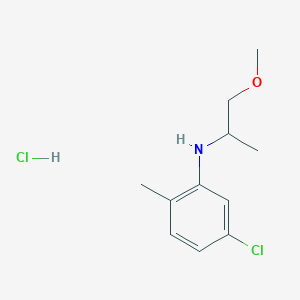
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
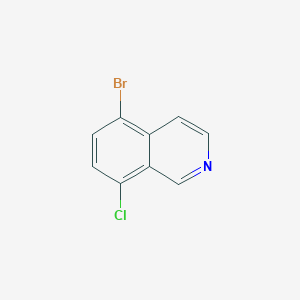
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)


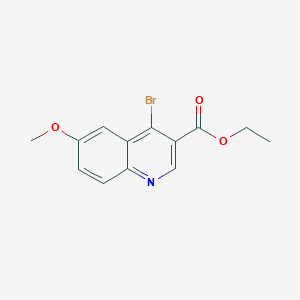
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

